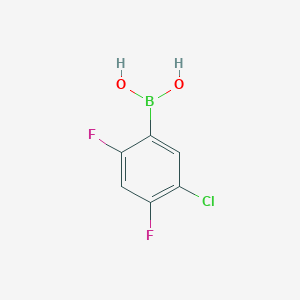

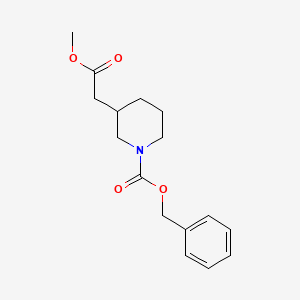

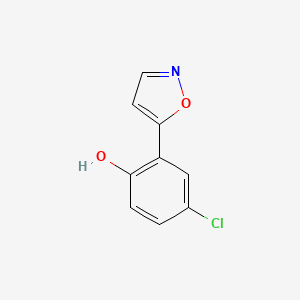

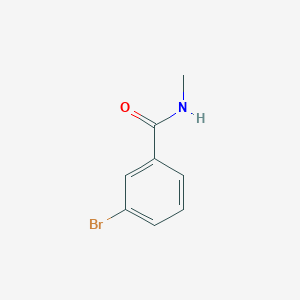

![molecular formula C12H21NO9 B1587698 methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 50998-13-5](/img/structure/B1587698.png)

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a useful research compound. Its molecular formula is C12H21NO9 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Carbohydrate Chemistry

N-Acetylneuraminic acid methyl ester: is a pivotal compound in synthetic carbohydrate chemistry. It serves as a precursor for the synthesis of various sialic acid derivatives, which are crucial for studying carbohydrate-protein interactions and developing glycoconjugate vaccines .

Neurotransmission Studies

This compound plays a significant role in the study of neurotransmission. It is used to understand the molecular mechanisms of sialic acids in neural development and synaptic plasticity, providing insights into neurodegenerative diseases .

Leukocyte Intravasation Research

In immunology, N-Acetylneuraminic acid methyl ester is used to explore leukocyte intravasation, the process by which white blood cells move through the blood vessel wall. This research has implications for understanding inflammatory responses and immune surveillance .

Infection Mechanism Elucidation

The compound is instrumental in studying the mechanisms of viral and bacterial infections. It helps in identifying how pathogens exploit sialic acids for cell adhesion and invasion, which is vital for developing antiviral and antibacterial strategies .

Drug Development

N-Acetylneuraminic acid methyl ester: has been identified as a potential drug candidate for treating adverse reactions caused by pathogenic antibodies. Its unique mechanism of action involves repairing the missing sialic acid on sick lung epithelium cells .

Glycoprotein Research

This compound is often present as the terminal sugar of glycoproteins. Its study is essential for understanding the structure and function of glycoproteins, which play a critical role in cellular recognition and signaling processes .

Mechanism of Action

Target of Action

The primary target of the compound N-Acetylneuraminic acid methyl ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, is the lung epithelium cells . These cells are particularly vulnerable when they are sick or damaged .

Mode of Action

N-Acetylneuraminic acid methyl ester acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells .

Biochemical Pathways

The compound N-Acetylneuraminic acid methyl ester affects the biochemical pathway involving sialic acid. Sialic acid is a key component of the glycoproteins found on cell membranes . By replenishing the missing sialic acid on sick lung epithelium cells, N-Acetylneuraminic acid methyl ester can prevent the binding of pathogenic antibodies to these cells .

Result of Action

The result of the action of N-Acetylneuraminic acid methyl ester is the significant reduction in sickness and deaths caused by pathogenic anti-spike antibodies . By blocking the binding of these antibodies to sick lung epithelium cells, it can prevent and treat serious conditions caused by these antibodies during a COVID-19 infection .

Action Environment

The action of N-Acetylneuraminic acid methyl ester is influenced by the environment within the body, particularly the state of the lung epithelium cells. When these cells are sick or damaged, they become more vulnerable to pathogenic antibodies . The compound’s efficacy in blocking the binding of these antibodies to the cells, and thus its ability to prevent and treat serious conditions caused by these antibodies, is likely influenced by the extent of the damage to the cells .

properties

IUPAC Name |

methyl 5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZQMWNJESHHSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391978 |

Source

|

| Record name | ST073362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50998-13-5 |

Source

|

| Record name | ST073362 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.